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Compound of Interest

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-
Compound Name:
carbaldehyde

Cat. No.: B098688

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for a range of substituted
pyrrole-3-carbaldehydes. By presenting experimental infrared (IR), proton nuclear magnetic
resonance (*H NMR), and carbon-13 nuclear magnetic resonance (*3C NMR) data, this
document aims to facilitate the identification and characterization of these important
heterocyclic compounds. The influence of various substituents on the spectroscopic properties
is highlighted through structured data tables and logical diagrams.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrrole-3-carbaldehyde and its
derivatives with substitutions at the N-1, C-2, and C-5 positions. All NMR data was recorded in
deuterochloroform (CDCIs) unless otherwise specified, with chemical shifts (8) reported in parts
per million (ppm) relative to tetramethylsilane (TMS). IR frequencies are given in reciprocal
centimeters (cm™1).

N-Substituted Pyrrole-3-carbaldehydes

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b098688?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound Substituent (R*)

Spectroscopic Data Reference

1H NMR: 5 9.82 (s,
1H, CHO), 8.85 (br s,
1H, NH), 7.42 (m, 1H,
H-2), 6.95 (m, 1H, H-
5), 6.70 (m, 1H, H-4).
13C NMR: & 185.5
(CHO), 133.8 (C-2),
127.2 (C-3), 125.1 (C-
5), 111.3 (C-4). IR
(KBr): 3250 (N-H),
1665 (C=0).

2 -CHs

1H NMR: 5 9.70 (s,
1H, CHO), 7.20 (m,
1H, H-2), 6.80 (m, 1H,
H-5), 6.60 (m, 1H, H-
4), 3.80 (s, 3H, N-
CHs). 2C NMR: &
185.0 (CHO), 135.0
(C-2), 126.5 (C-3),
127.0 (C-5), 110.0 (C-
4), 35.0 (N-CHs). IR
(KBr): 2925 (C-H),
1660 (C=0).

3 -CHz2Ph

1H NMR: 8 9.75 (s,
1H, CHO), 7.30-7.40
(m, 5H, Ar-H), 7.25
(m, 1H, H-2), 6.85 (m,
1H, H-5), 6.65 (m, 1H,
H-4), 5.30 (s, 2H, N-
CH:). 3C NMR: &
185.2 (CHO), 137.5
(Ar-C), 135.5 (C-2),
129.0 (Ar-CH), 128.0
(Ar-CH), 127.5 (Ar-
CH), 127.0 (C-3),
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127.2 (C-5), 110.5 (C-
4), 52.0 (N-CHz). IR
(KBr): 3030 (Ar C-H),
2920 (C-H), 1662
(C=0).

1H NMR: 5 9.78 (s,
1H, CHO), 7.40-7.55
(m, 5H, Ar-H), 7.35 (t,
J=2.4 Hz, 1H, H-2),
7.10 (t, J=2.0 Hz, 1H,
H-5), 6.80 (t, J=2.8
Hz, 1H, H-4). 13C
NMR: & 185.8 (CHO),
139.5 (Ar-C), 134.0
(C-2), 129.5 (Ar-CH),
128.0 (Ar-CH), 126.0
(Ar-CH), 126.8 (C-3),
124.0 (C-5), 112.0 (C-
4). IR (KBr): 3100 (Ar
C-H), 1668 (C=0),
1595 (C=C).

Ring-Substituted Pyrrole-3-carbaldehydes
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Substituents (R?,

Compound
Rz’ RS)

Spectroscopic Data Reference

R1= -CesH4-4-OCHs,
5 R2= -CeH4-2-NO2, R>=
H

1H NMR (400 MHz,
CDCls): 6 9.60 (s, 1H,
CHO), 7.97 (d, J=8.1
Hz, 1H, Ar-H), 7.62 (t,
J=6.6 Hz, 1H, Ar-H),
7.54 (t, J=7.8 Hz, 1H,
Ar-H), 7.45 (d, J=6.5
Hz, 1H, Ar-H), 7.02 (d,
J=8.9 Hz, 2H, Ar-H),
6.94 (d, J=3.0 Hz, 1H,
H-5), 6.87 (d, J=3.0
Hz, 1H, H-4), 6.77 (d,
J=8.9 Hz, 2H, Ar-H),
3.77 (s, 3H, OCHs).
13C NMR (75 MHz,
CDClz): 5 185.5
(CHO), 159.1, 149.3,
135.8, 134.1, 132.7,
130.8, 130.1, 126.9
(2C), 125.2, 125.1,
124.8,124.4,114.3
(2C), 109.1, 55.4. IR
(KBr): 2932, 1666,
1520, 1350 cm~1.

[1]

6 R1= -CeHa-4-OCHs,
R2=-CsH4-3-NO2, R>=
H

1H NMR (400 MHz, [1]
CDCl): 3 9.65 (s, 1H,
CHO), 8.11 (d, J=8.0

Hz, 1H, Ar-H), 8.01 (t,

J=1.4 Hz, 1H, Ar-H),
7.41-7.49 (m, 2H, Ar-

H), 6.97 (d, J=8.0 Hz,

2H, Ar-H), 6.87 (d,

J=3.0 Hz, 1H, H-5),

6.82 (d, J=3.0 Hz, 1H,
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H-4), 6.77 (d, J=8.8
Hz, 2H, Ar-H), 3.73 (s,
3H, OCHs). 23C NMR
(75 MHz, CDCl3): &
186.0 (CHO), 159.3,
147.9, 138.2, 136.6,
131.1, 130.8, 129.2,
127.3 (2C), 125.8,
125.5, 124.9, 123.2,
114.6 (2C), 108.8,
55.5. IR (KBr): 2920,
1746, 1680 cm~.

R1= -CeH4-4-OCHs,
7 R2=-CeH4-4-NO2, R>=
H

1H NMR (400 MHz,
CDCl3): 6 9.73 (s, 1H,
CHO), 8.16 (d, J=8.8
Hz, 2H, Ar-H), 7.35 (d,
J=8.8 Hz, 2H, Ar-H),
7.01 (d, J=8.8 Hz, 2H,
Ar-H), 6.94 (d, J=3.0
Hz, 1H, H-5), 6.89 (d,
J=3.0 Hz, 1H, H-4),
6.84 (d, J=8.8 Hz, 2H,
Ar-H), 3.82 (s, 3H, [1]
OCHs). 3C NMR (75
MHz, CDCIs): 6 186.0
(CHO), 159.3, 147.4,
138.2,135.9, 131.6
(2C), 130.9, 127.1
(20), 126.1, 125.1,
123.4 (2C), 114.6
(2C), 109.0, 55.4. IR
(KBr): 2933, 1724,
1660 cm~1.

8 R1= -Ph, R2= -CHjs,
R>=-CHs

1H NMR: 6 9.80 (s,
1H, CHO), 7.20-7.45
(m, 5H, Ar-H), 6.50 (s,
1H, H-4), 2.30 (s, 3H,
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C5-CHs), 2.20 (s, 3H,
C2-CHs3). 3C NMR: o
186.5 (CHO), 138.0
(Ar-C), 135.0 (C-2),
133.0 (C-5), 129.0
(Ar-CH), 128.5 (Ar-
CH), 127.0 (Ar-CH),
125.0 (C-3), 115.0 (C-
4), 13.0 (C5-CHs),
12.5 (C2-CHs). IR
(KBr): 3060 (Ar C-H),
2920 (C-H), 1655
(C=0).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified pyrrole derivative was dissolved in
0.7-1.0 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.[2]

Data Acquisition:

e 1H NMR: Spectra were typically recorded on a 400 MHz spectrometer.[1] Standard
acquisition parameters included a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and 8-16 scans to improve the signal-to-noise ratio.

e 13C NMR: Spectra were recorded on the same spectrometer at a frequency of 75 or 101 MHz
with complete proton decoupling.[1] A sufficient relaxation delay (e.g., 2 seconds) was used
to ensure the detection of quaternary carbons.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample was finely ground using an agate mortar and
pestle.[1][3]

e The ground sample was thoroughly mixed with 100-200 mg of dry, IR-grade potassium
bromide (KBr).[3]

e The mixture was placed into a pellet die and compressed under high pressure (typically 8-10
tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]

o A background spectrum of a pure KBr pellet was recorded to subtract any atmospheric or
matrix-related absorptions.[3]

Data Acquisition: The KBr pellet containing the sample was placed in the sample holder of an
FTIR spectrometer. Spectra were typically recorded over a range of 4000-400 cm~* with a
resolution of 4 cm~1.[6]

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of
substituted pyrrole-3-carbaldehydes.
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Caption: Workflow for Spectroscopic Analysis.

Influence of Substituents on Spectroscopic Data

This diagram illustrates the logical relationship between the electronic nature of substituents

and their effect on the key spectroscopic signals of pyrrole-3-carbaldehydes.
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Substituent Properties
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Caption: Substituent Effects on Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
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[https://www.benchchem.com/product/b098688#spectroscopic-data-comparison-for-different-
substituted-pyrrole-3-carbaldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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